3-[5-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a pyrazole ring, a triazole ring, a pyridine ring, and a trifluoromethyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For instance, the pyrazole and triazole rings might participate in nucleophilic or electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the trifluoromethyl group could influence the compound’s polarity, boiling point, and stability .Scientific Research Applications
Oxidation and Synthetic Applications
Pyrazolines and Pyridines Synthesis : Compounds like 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione have been used as oxidizing agents for transforming 1,3,5-trisubstituted pyrazolines into pyrazoles, showcasing the potential for synthetic transformations in chemical research Zolfigol et al., 2006. Similarly, the synthesis of novel molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles indicates the role of these compounds in developing antimicrobial agents and exploring new synthetic pathways Sindhu et al., 2016.
Anticancer and Antimicrobial Applications
Anticancer Activity : The synthesis of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives has shown promising bioactivity against various cancer cell lines, highlighting the compound's potential in cancer research Chavva et al., 2013.
Antimicrobial Activity : Synthesizing novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives has shown cytotoxic activity against human cancer cell lines, suggesting these compounds' potential in developing new antimicrobial agents Kurumurthy et al., 2014.
Herbicidal Applications
Pyridazinone Herbicides : Research on substituted pyridazinone compounds has demonstrated their ability to inhibit photosynthesis in plants, offering insights into their use as herbicides and the exploration of their modes of action Hilton et al., 1969.
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[5-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]pyrazol-1-yl]-5-methyl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N7O/c1-10-26-27-17(28(10)23)29-15(5-6-25-29)11-3-2-4-13(7-11)30-16-14(19)8-12(9-24-16)18(20,21)22/h2-9H,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZFXZIZZRBMEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)N2C(=CC=N2)C3=CC(=CC=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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